3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid
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Overview
Description
3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol. It is widely used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid involves several steps. One common method includes the alkylation of methyl 3-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with 5-bromopentanenitrile in DMF containing sodium hydride . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include DMC, DABCO, DMB, Pd/C, H2, EtOH, NaHCO3, CH3I, and Cs2CO3 . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is utilized in proteomics research and has applications in the synthesis of pharmacologically active compounds . Additionally, it is used in the development of new materials for biomedical and electronic applications.
Mechanism of Action
The mechanism of action of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways . It acts as a selective, systemic agent that inhibits plant amino acid synthesis by targeting acetohydroxyacid synthase (AHAS) . This inhibition disrupts the biosynthesis of branched-chain amino acids, leading to the compound’s herbicidal effects .
Comparison with Similar Compounds
3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid is unique due to its specific chemical structure and properties . Similar compounds include other pyrimidinyl carboxy compounds and benzoic acid derivatives . These compounds share some chemical characteristics but differ in their specific applications and mechanisms of action .
Properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)oxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-6-9(2)15-13(14-8)18-11-5-3-4-10(7-11)12(16)17/h3-7H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWNZYOLLNWXOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=CC=CC(=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586466 |
Source
|
Record name | 3-[(4,6-Dimethylpyrimidin-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331461-84-8 |
Source
|
Record name | 3-[(4,6-Dimethylpyrimidin-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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